molecular formula C7H14ClNO3 B13462509 methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride

methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride

Cat. No.: B13462509
M. Wt: 195.64 g/mol
InChI Key: BZACPJLDSDIWCJ-VQALBSKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate esterifying agents. One common method includes the reaction of pyrrolidine with methyl chloroacetate under basic conditions to form the ester. The resulting product is then subjected to hydrolysis and subsequent acidification to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or recrystallization to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The pyrrolidine ring’s structure contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
  • Methyl 2-hydroxy-2-(pyrrolidin-3-yl)acetate hydrochloride

Uniqueness

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrolidine ring. This configuration can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6(9)5-3-2-4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1

InChI Key

BZACPJLDSDIWCJ-VQALBSKCSA-N

Isomeric SMILES

COC(=O)C([C@H]1CCCN1)O.Cl

Canonical SMILES

COC(=O)C(C1CCCN1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.